molecular formula C9H10N4O B13468139 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B13468139
M. Wt: 190.20 g/mol
InChI Key: BXKOPJMKSBIVFL-UHFFFAOYSA-N
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Description

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is a nitrogen-containing heterocyclic compound that belongs to the triazole family. It consists of a methoxy group (-OCH3) on the phenyl ring, a triazole ring (-CN3) at the meta position of the phenyl ring, and an aniline moiety (-NH2) attached to the triazole ring. This compound is known for its stability and resistance to air and moisture, making it suitable for various scientific applications.

Preparation Methods

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be synthesized using a one-pot reaction between 4-aminobenzonitrile and 1H-1,2,4-triazole in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the compound. The product can be purified using column chromatography or recrystallization methods.

Chemical Reactions Analysis

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

Common reagents used in these reactions include sodium bicarbonate, copper (I) iodide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a precursor to synthesize novel triazole derivatives with potential biological activities.

    Biochemistry: The compound is used in studies related to enzyme inhibition and molecular interactions.

    Material Science: It is utilized in the synthesis of coordination polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, while the phenyl moieties interact with the active site of the enzyme .

Comparison with Similar Compounds

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be compared with other triazole derivatives, such as:

  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
  • 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones

These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the methoxy group and aniline moiety in this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-methoxy-2-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C9H10N4O/c1-14-7-2-3-9(8(10)4-7)13-6-11-5-12-13/h2-6H,10H2,1H3

InChI Key

BXKOPJMKSBIVFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=NC=N2)N

Origin of Product

United States

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